

Ethyl isoxazole-3-carboxylate basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl isoxazole-3-carboxylate*

Cat. No.: *B046841*

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl Isoxazole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isoxazole-3-carboxylate (CAS No: 3209-70-9) is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.^[1] Its isoxazole core, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, imparts unique electronic properties and conformational rigidity, making it a valuable scaffold in the design of bioactive molecules.^[1] This compound serves as a versatile intermediate for synthesizing a wide array of more complex derivatives, including potential anti-inflammatory agents, anti-cancer drugs, enzyme inhibitors, and herbicides.^[1] This guide provides a comprehensive overview of its fundamental properties, a representative synthesis protocol, key applications, and logical workflows relevant to research and development.

Chemical and Physical Properties

Ethyl isoxazole-3-carboxylate is typically a light yellow or colorless liquid at room temperature.^[1] It possesses good solubility and stability, which are advantageous for its use in various chemical reactions and formulations.^[1] Key identifying and physical properties are summarized in the tables below.

Table 1: General Properties

Property	Value	Reference
CAS Number	3209-70-9	[1] [2]
Molecular Formula	C ₆ H ₇ NO ₃	[1] [2]
Molecular Weight	141.12 g/mol	[1] [2]
Synonyms	Isoxazole-3-carboxylic acid ethyl ester, Ethyl 1,2-oxazole-3-carboxylate	[1]
MDL Number	MFCD08234628	[1] [2]
PubChem ID	10034712	[1]
SMILES	CCOC(=O)C1=NOC=C1	[2]

Table 2: Physical and Safety Properties

Property	Value	Reference
Appearance	Light yellow liquid	[1]
Boiling Point	219 °C	[ChemicalBook]
Density	1.177 g/cm ³	[ChemicalBook]
Flash Point	87 °C	[ChemicalBook]
Storage Conditions	Store at ≤ -4 °C or in freezer at -20 °C	[8, ChemicalBook]
Purity	≥ 99% (by HPLC)	[1]

Spectroscopic Data

While detailed experimental spectra for **ethyl isoxazole-3-carboxylate** are not widely published, characterization of isoxazole derivatives is routinely performed using standard spectroscopic methods.[\[3\]](#)[\[4\]](#)[\[5\]](#) Analysis of related structures confirms that key characterization techniques include Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[\[3\]](#)[\[5\]](#) Researchers synthesizing this compound

would typically verify its structure by confirming the expected chemical shifts for the ethyl group protons and the two distinct protons on the isoxazole ring, alongside the characteristic carbonyl stretch in the IR spectrum.

Synthesis and Characterization

The synthesis of the isoxazole ring is most commonly achieved via a 1,3-dipolar cycloaddition reaction.^[3] This powerful method typically involves the reaction of a nitrile oxide (generated *in situ*) with an alkyne or an alkene. For **ethyl isoxazole-3-carboxylate**, a plausible and efficient route involves the cycloaddition of a nitrile oxide derived from ethyl nitroacetate with an acetylene equivalent.^[3]

Representative Experimental Protocol: 1,3-Dipolar Cycloaddition

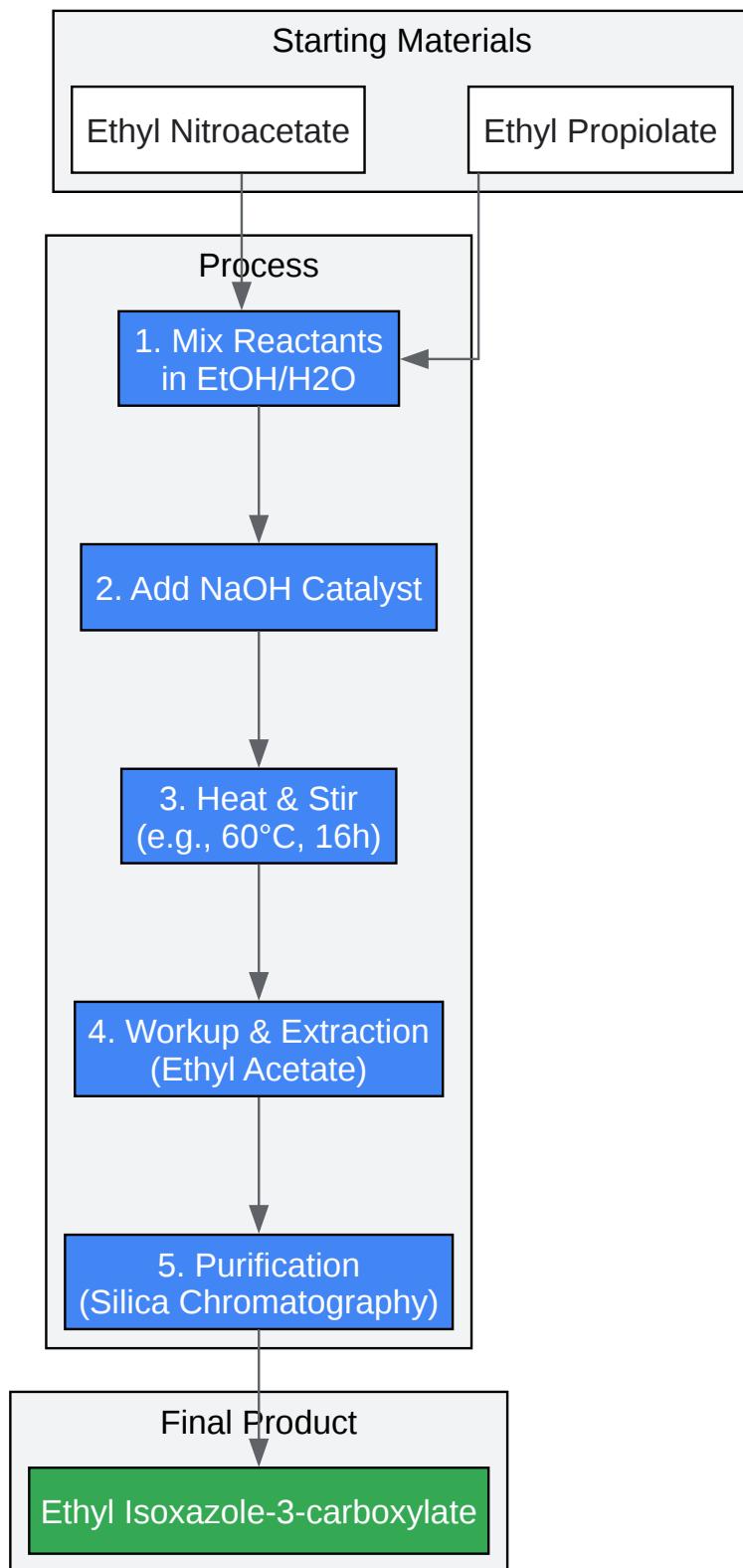
This protocol is adapted from established methods for synthesizing 3,5-disubstituted isoxazoles and represents a viable pathway to the title compound.^[3] The key step is the base-catalyzed reaction between ethyl nitroacetate (as the nitrile oxide precursor) and an alkyne. To obtain the C5-unsubstituted title compound, ethyl propiolate would be the required alkyne.

Materials:

- Ethyl nitroacetate
- Ethyl propiolate
- Sodium hydroxide (NaOH) solution
- Ethanol
- Water
- Ethyl acetate (for extraction)
- Silica gel for column chromatography

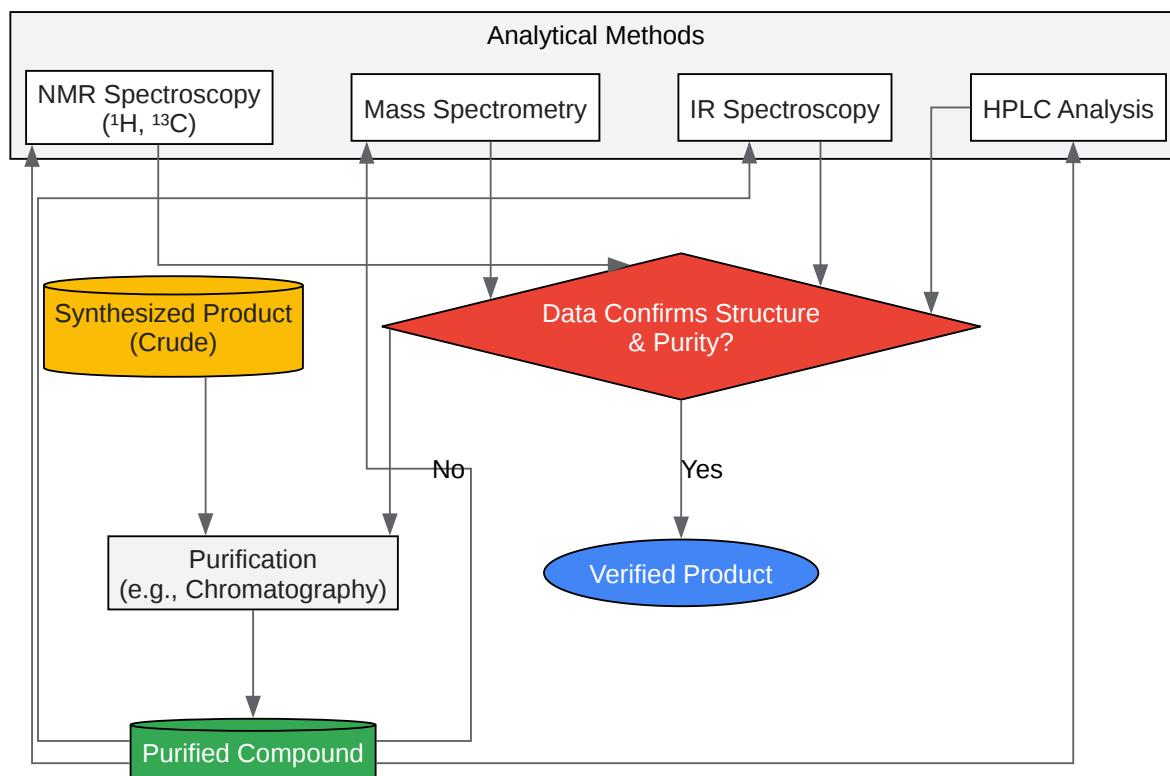
Procedure:

- Reaction Setup: In a sealed reaction vessel, combine ethyl propiolate (1.0 equivalent), ethyl nitroacetate (2.0-2.5 equivalents), water, and ethanol.
- Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide solution to the mixture.
- Reaction Conditions: Vigorously stir the mixture at an elevated temperature (e.g., 60 °C) for 16-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[\[3\]](#)
- Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
- Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to yield pure **ethyl isoxazole-3-carboxylate**.[\[3\]](#)

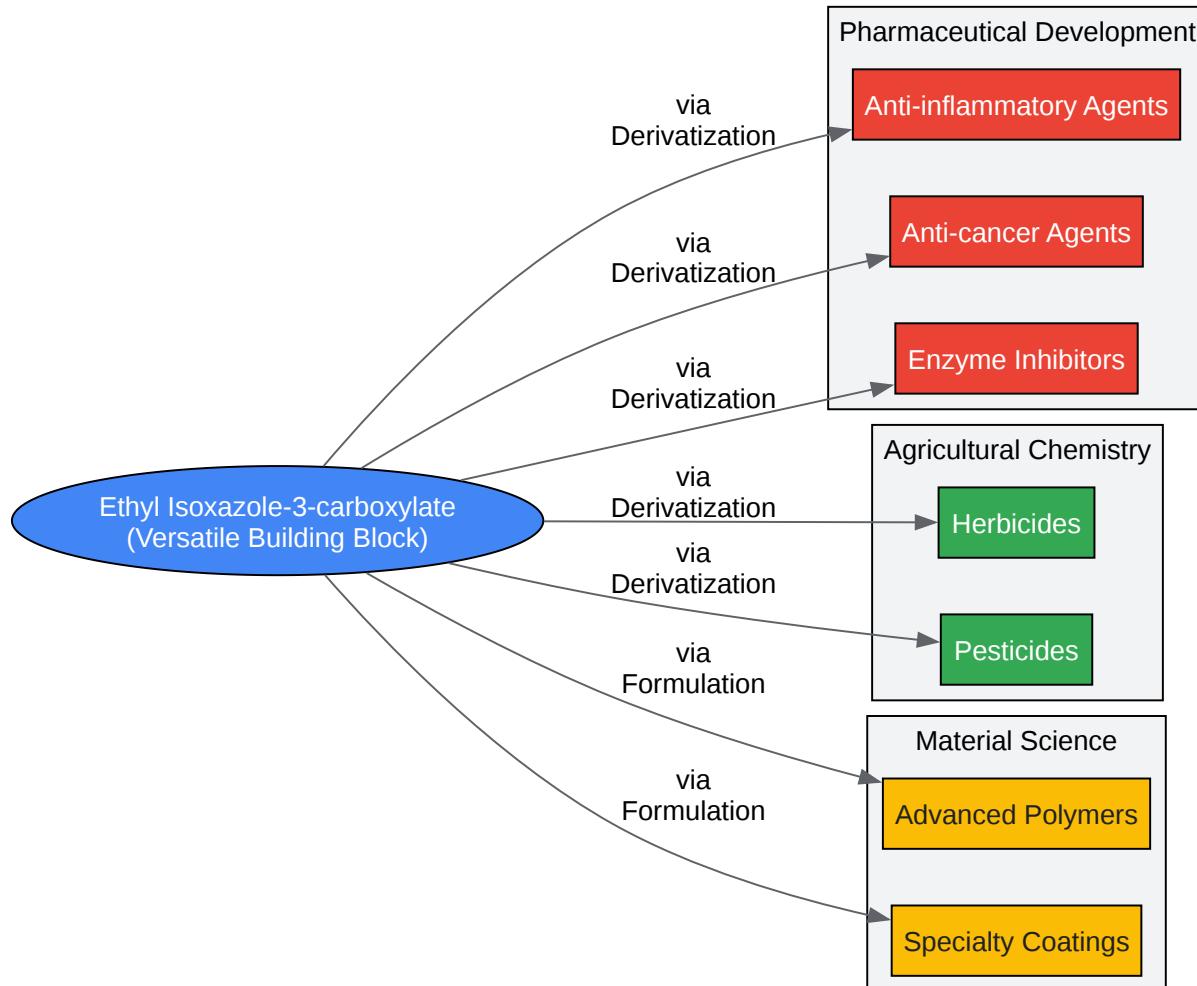

Standard Characterization Methods

The identity and purity of the synthesized product should be confirmed using a suite of standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
- Mass Spectrometry (MS): Provides the molecular weight of the compound and offers fragmentation patterns that can help confirm the structure.
- Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and the C=N and N-O bonds within the isoxazole ring.[\[6\]](#)
- High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final product, often achieving $\geq 99\%$ for research-grade material.[\[1\]](#)


Logical Workflows and Visualizations

The following diagrams illustrate the key processes involving **ethyl isoxazole-3-carboxylate**, from its synthesis to its application as a chemical building block.



[Click to download full resolution via product page](#)

Caption: Representative Synthesis Workflow via 1,3-Dipolar Cycloaddition.

[Click to download full resolution via product page](#)

Caption: Standard Workflow for Product Characterization and Verification.

[Click to download full resolution via product page](#)

Caption: Role as a Central Building Block in R&D Applications.

Applications in Research and Development

Ethyl isoxazole-3-carboxylate is a highly valued starting material due to the isoxazole ring's ability to act as a bioisostere for other functional groups and its participation in diverse chemical reactions like nucleophilic substitutions and cycloadditions.[1]

- Pharmaceutical Development: The compound is integral to the synthesis of new drug candidates.[1] The isoxazole scaffold is a feature in molecules designed as anti-inflammatory and anti-cancer agents.[1]
- Agricultural Chemistry: It is a key intermediate in the development of modern agrochemicals, including effective herbicides and pesticides for crop protection.[1]
- Biochemical Research: Derivatives are used in the study of enzyme inhibitors, which helps provide critical insights into metabolic pathways and identify potential therapeutic targets.[1]
- Material Science: The compound finds use in creating advanced materials, such as specialized polymers and coatings, where it can enhance properties like chemical resistance and durability.[1]

Safety and Handling

While a specific, comprehensive safety data sheet for **ethyl isoxazole-3-carboxylate** is not universally available, standard laboratory precautions for handling chemical reagents should be strictly followed. Based on data for related isoxazole compounds, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place as recommended.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. rjpbcn.com [rjpbcn.com]
- To cite this document: BenchChem. [Ethyl isoxazole-3-carboxylate basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046841#ethyl-isoxazole-3-carboxylate-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com